(2S)-1-cyclohexylpropan-2-ol

Vue d'ensemble

Description

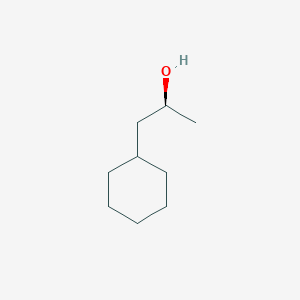

(2S)-1-cyclohexylpropan-2-ol is an organic compound characterized by a cyclohexyl group attached to a propanol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-cyclohexylpropan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-1-cyclohexylpropan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes where the ketone is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-1-cyclohexylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction can convert the alcohol to the corresponding alkane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base.

Major Products

Oxidation: (2S)-1-cyclohexylpropan-2-one.

Reduction: Cyclohexylpropane.

Substitution: (2S)-1-cyclohexylpropyl chloride or bromide.

Applications De Recherche Scientifique

(2S)-1-cyclohexylpropan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which (2S)-1-cyclohexylpropan-2-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl group provides hydrophobic interactions that can affect the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R)-1-cyclohexylpropan-2-ol: The enantiomer of (2S)-1-cyclohexylpropan-2-ol with similar chemical properties but different biological activity.

Cyclohexanol: A simpler alcohol with a cyclohexyl group but lacking the propanol backbone.

1-cyclohexylpropan-1-ol: A structural isomer with the hydroxyl group on the first carbon of the propanol chain.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemical specificity makes it valuable in asymmetric synthesis and chiral resolution processes.

Activité Biologique

(2S)-1-cyclohexylpropan-2-ol, a chiral organic compound, has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and industrial synthesis. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group attached to a propan-2-ol backbone. Its molecular formula is , and it features a hydroxyl (-OH) functional group that plays a crucial role in its biological interactions. The stereochemistry of the compound is significant, as the (2S) configuration influences its reactivity and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and other biological molecules, potentially altering their structure and function. Additionally, the hydrophobic cyclohexyl group enhances the compound's binding affinity to lipid membranes and proteins, which may influence its pharmacological effects.

1. Enzyme Interactions

Research indicates that this compound may interact with specific enzymes, potentially modulating their activity. For instance, studies have shown that alcohols can affect enzyme kinetics by altering substrate binding or enzyme conformation.

2. Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents .

3. Neuropharmacological Effects

There is emerging evidence that this compound may influence neurotransmitter systems. Its structural similarity to known psychoactive compounds raises the possibility of it acting on receptors involved in mood regulation and cognitive function .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting that this compound could serve as a lead for developing new antibacterial agents.

| Pathogen | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 100 | 15 |

| Staphylococcus aureus | 100 | 18 |

Case Study 2: Neuropharmacological Research

In a neuropharmacological study, the effects of this compound were assessed on rat models for anxiety-like behavior. The compound was administered at varying doses, with behavioral assays indicating an anxiolytic effect at lower doses compared to control groups .

| Dose (mg/kg) | Behavior Score (Anxiety Scale) |

|---|---|

| 0 | 8 |

| 5 | 5 |

| 10 | 3 |

Applications in Research and Industry

This compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals due to its chiral nature. Its unique properties allow it to be utilized in asymmetric synthesis processes, which are crucial for producing enantiomerically pure compounds .

Propriétés

IUPAC Name |

(2S)-1-cyclohexylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(10)7-9-5-3-2-4-6-9/h8-10H,2-7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUJYGDGYXVQCZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.